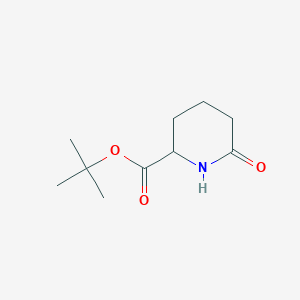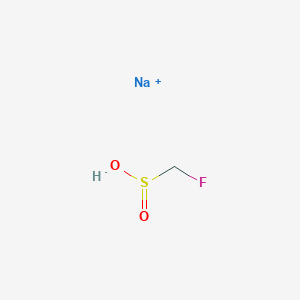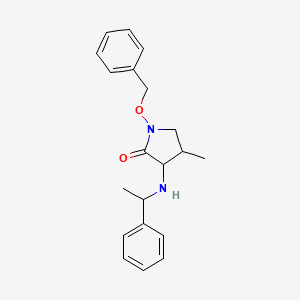
(3R,4R)-1-(Benzyloxy)-4-methyl-3-(((R)-1-phenylethyl)amino)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidin-2-one core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative, while reduction of the carbonyl group could produce a hydroxyl derivative.
科学的研究の応用
Chemistry
In chemistry, (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it may have activity against certain biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s chiral centers may play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3R,4R)-1-(Benzyloxy)-4-methyl-3-(((S)-1-phenylethyl)amino)pyrrolidin-2-one: This is a diastereomer of the compound and may have different biological activity.
(3S,4S)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one: Another diastereomer with potentially different properties.
1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one: A compound lacking the chiral centers at positions 3 and 4.
Uniqueness
The unique combination of chiral centers and functional groups in (3R,4R)-1-(Benzyloxy)-4-methyl-3-((®-1-phenylethyl)amino)pyrrolidin-2-one may confer distinct properties in terms of reactivity, binding affinity, and biological activity compared to its similar compounds.
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
4-methyl-3-(1-phenylethylamino)-1-phenylmethoxypyrrolidin-2-one |
InChI |
InChI=1S/C20H24N2O2/c1-15-13-22(24-14-17-9-5-3-6-10-17)20(23)19(15)21-16(2)18-11-7-4-8-12-18/h3-12,15-16,19,21H,13-14H2,1-2H3 |
InChIキー |
IFQSQWPYIZCXFZ-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=O)C1NC(C)C2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)
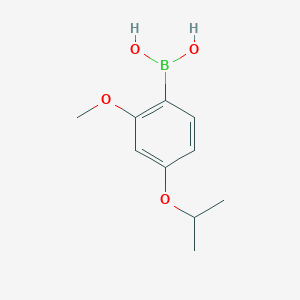

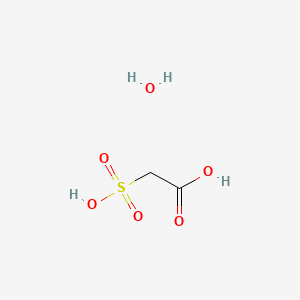
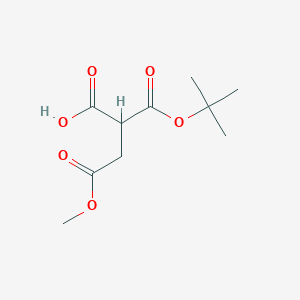
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)

![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)
![rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)
![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
